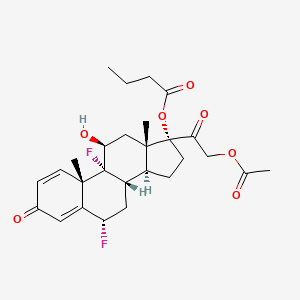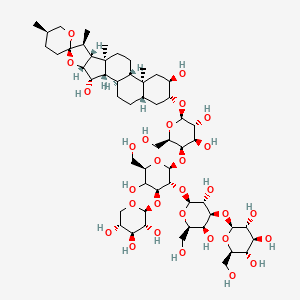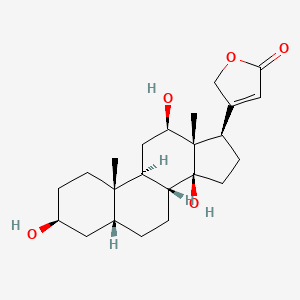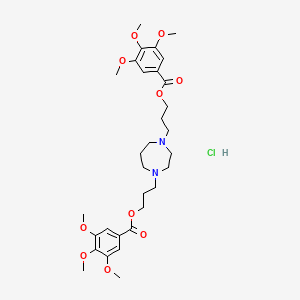
Dilazep dihidrocloruro
Descripción general
Descripción
El dihidrocloruro de dilazep es un vasodilatador que actúa como inhibidor de la recaptación de adenosina. Se utiliza principalmente para el tratamiento de cardiopatías y trastornos renales . El compuesto potencia los efectos de la adenosina, lo que lleva a la vasodilatación cerebral y coronaria . Además, inhibe el daño isquémico, la agregación plaquetaria y el transporte de nucleósidos a través de la membrana .
Aplicaciones Científicas De Investigación
El dihidrocloruro de dilazep tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de esterificación e inhibición del transporte de nucleósidos.
Biología: Investigado por sus efectos sobre la captación de adenosina celular y su papel en la modulación de los procesos fisiológicos.
Industria: Utilizado en el desarrollo de productos farmacéuticos dirigidos a trastornos cardiovasculares y renales.
Mecanismo De Acción
El dihidrocloruro de dilazep ejerce sus efectos inhibiendo la captación de adenosina, lo que aumenta su concentración extracelular. Esto lleva a una mayor vasodilatación mediada por adenosina en los vasos cerebrales y coronarios . El compuesto también inhibe el daño isquémico, la agregación plaquetaria y el transporte de nucleósidos a través de la membrana . Los objetivos moleculares incluyen los receptores de adenosina y los transportadores de nucleósidos .
Compuestos similares:
Dipiridamol: Otro inhibidor de la recaptación de adenosina con efectos vasodilatadores similares.
Hexobendina: Comparte una estructura química y un perfil farmacológico similares al dilazep.
Singularidad: El dihidrocloruro de dilazep es único por su alta potencia como inhibidor de la captación de adenosina y su solubilidad en agua, lo que facilita la preparación de soluciones acuosas en comparación con otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Dilazep dihydrochloride interacts with various biomolecules, primarily functioning as an inhibitor of equilibrative nucleoside transporter 1 (ENT1) . It is selective for ENT1 over ENT2 . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
Dilazep dihydrochloride has significant effects on various types of cells and cellular processes. For instance, it inhibits tissue factor expression in human umbilical vein endothelial cells (HUVECs) and monocytes . It also significantly inhibits lipopolysaccharide-induced mouse mesangial cell IL-6 secretion and proliferation .
Molecular Mechanism
At the molecular level, Dilazep dihydrochloride exerts its effects through several mechanisms. Primarily, it functions as an adenosine reuptake inhibitor . This inhibition enhances the effect of adenosine, leading to cerebral and coronary vasodilation . It also inhibits the ischemic damage, platelet aggregation, and membrane transport of nucleosides .
Temporal Effects in Laboratory Settings
In laboratory settings, Dilazep dihydrochloride has been observed to inhibit tissue factor activity induced on HUVECs by various stimulants in a dose-dependent fashion . Over time, this activity decreases to approximately 10% after treating with 100 μg/mL of Dilazep dihydrochloride .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de dilazep implica la reacción de la bis-(3-hidroxipropil)-etilendiamina con 1-bromo-3-cloropropano para formar homopiperazina. Este intermedio se esterifica luego con cloruro de 3,4,5-trimetoxibenzoílo para producir dilazep .
Métodos de producción industrial: Los métodos de producción industrial para el dihidrocloruro de dilazep suelen implicar la síntesis a gran escala utilizando las mismas reacciones químicas que se describen anteriormente. El proceso se optimiza para el rendimiento y la pureza, asegurando que el producto final cumpla con los estándares farmacéuticos.
Tipos de reacciones:
Oxidación: El dihidrocloruro de dilazep puede sufrir reacciones de oxidación, aunque los detalles específicos sobre los productos formados son limitados.
Reducción: El compuesto también puede participar en reacciones de reducción en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: La esterificación típicamente involucra reactivos como los cloruros de acilo y bases como la piridina.
Productos principales: El producto principal de la reacción de esterificación en la síntesis de dilazep es el propio compuesto esterificado, dilazep .
Comparación Con Compuestos Similares
Dipyridamole: Another adenosine reuptake inhibitor with similar vasodilatory effects.
Hexobendine: Shares a similar chemical structure and pharmacological profile with dilazep.
Uniqueness: Dilazep dihydrochloride is unique in its high potency as an adenosine uptake inhibitor and its water solubility, which makes it easier to prepare aqueous solutions compared to other similar compounds .
Propiedades
Número CAS |
20153-98-4 |
|---|---|
Fórmula molecular |
C31H45ClN2O10 |
Peso molecular |
641.1 g/mol |
Nombre IUPAC |
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C31H44N2O10.ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;/h18-21H,7-17H2,1-6H3;1H |
Clave InChI |
YLKCJCKBCGPGER-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Apariencia |
Solid powder |
| 20153-98-4 | |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Asta C 4898 Biopropazepan Trimethoxybenzoate C 4898, Asta Cormelian Dilazep Trimethoxybenzoate, Biopropazepan |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dilazep dihydrochloride?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that dilazep dihydrochloride exerts its effects primarily through the modulation of various pathways related to platelet function, inflammation, and vascular tone. It demonstrates antiplatelet activity by improving prostanoid metabolism, specifically decreasing the TXB2/6-keto-PGF1α ratio, which indicates a shift towards a less pro-thrombotic state. [] This suggests a potential role in preventing atherosclerosis and thromboembolism. []
Q2: How does dilazep dihydrochloride affect inflammation?
A2: Studies indicate that dilazep dihydrochloride exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and the expression of TNF-α mRNA in lipopolysaccharide-stimulated RAW 264 cells. [, ] This suppression of NO synthesis is believed to occur through the inhibition of TNF-α expression via adenosine receptors. [, ]
Q3: Does dilazep dihydrochloride have any impact on cerebral blood flow?
A3: Yes, research in animal models suggests that dilazep dihydrochloride may offer protection against cerebral ischemia-reperfusion injury. [] It has been shown to reduce neurological symptoms, brain edema, and lipid peroxidation in the brain following ischemia and reperfusion. [] Furthermore, in a canine model of cerebral vasospasm after subarachnoid hemorrhage, intravenous dilazep dihydrochloride significantly inhibited angiographic vasospasm. []
Q4: How does dilazep dihydrochloride affect adenosine levels?
A4: Dilazep dihydrochloride is thought to increase the concentration of extracellular adenosine by preventing its absorption into cells. [] This increase in extracellular adenosine is believed to contribute to the drug's vasodilatory and anti-inflammatory effects. []
Q5: What is the molecular formula and weight of dilazep dihydrochloride?
A5: The molecular formula of dilazep dihydrochloride is C30H42N2O8·2HCl, and its molecular weight is 639.57 g/mol.
Q6: Is there any information available regarding the spectroscopic data of dilazep dihydrochloride?
A6: Specific spectroscopic data for dilazep dihydrochloride is not provided in the provided research articles.
Q7: What is the pharmacokinetic profile of dilazep dihydrochloride?
A7: Studies in hypertensive patients show that dilazep dihydrochloride, after a single oral dose, exhibits a mean elimination half-life of 3.04 hours. [] The time to reach maximum absorption (tmax) was found to be 1.40 hours. [] Dilazep dihydrochloride appears to be well-tolerated in doses up to 900 mg daily, with minimal effects on blood pressure and cardiac hemodynamic function. []
Q8: What are the potential clinical applications of dilazep dihydrochloride based on the research?
A8: Research suggests potential applications in various conditions:
- Diabetic Nephropathy: Dilazep dihydrochloride shows promise in improving microalbuminuria and potentially preventing the progression of diabetic nephropathy. [, , , ] Studies suggest it might achieve this by reducing urinary podocyte loss [] and preserving anionic charges in the glomerular basement membrane. []
- IgA Nephropathy: Dilazep dihydrochloride demonstrates positive effects in some patients with IgA nephropathy, particularly those with mild glomerulosclerosis, by reducing proteinuria. []
- Vertigo and Dizziness: Dilazep dihydrochloride has been investigated for treating vertigo and dizziness, particularly in patients with Meniere's disease and Lermoyez's disease. [, , , , ] Clinical trials suggest it might reduce the frequency and severity of vertigo attacks. []
- Chronic Renal Failure: Research indicates a potential additive renoprotective effect when dilazep dihydrochloride is used in combination with AST-120 in some patients with chronic renal failure. []
Q9: What are some potential areas for future research on dilazep dihydrochloride?
A9: Future research could explore:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


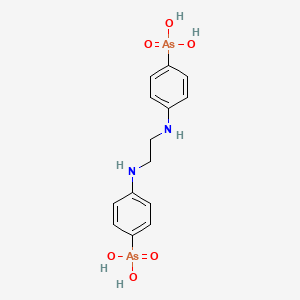


![2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid](/img/structure/B1670563.png)


